molecular formula C17H17NO B1293301 3-(Azetidinomethyl) benzophenone CAS No. 898771-16-9

3-(Azetidinomethyl) benzophenone

Cat. No.: B1293301
CAS No.: 898771-16-9
M. Wt: 251.32 g/mol
InChI Key: ZEBXYFDLWPDUCZ-UHFFFAOYSA-N
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Description

3-(Azetidinomethyl) benzophenone is a benzophenone derivative featuring an azetidine (a four-membered nitrogen-containing ring) attached via a methylene group to the benzophenone core. Its structural uniqueness lies in the compact azetidine ring, which contrasts with larger cyclic amines like piperidine or morpholine found in related compounds.

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17(15-7-2-1-3-8-15)16-9-4-6-14(12-16)13-18-10-5-11-18/h1-4,6-9,12H,5,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBXYFDLWPDUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643235
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-16-9
Record name Methanone, [3-(1-azetidinylmethyl)phenyl]phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation

The first step in synthesizing this compound involves the formation of a benzophenone derivative through Friedel-Crafts acylation.

  • Reagents : An acyl chloride (e.g., benzoyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride).

  • Reaction Conditions : The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

  • Yield : This method generally provides good yields, often exceeding 80% depending on reaction conditions and purification methods.

Nucleophilic Substitution

After obtaining the benzophenone derivative, the next step involves introducing the azetidine ring.

  • Reagents : Azetidine and a suitable base (e.g., sodium hydride or potassium carbonate).

  • Reaction Conditions : The reaction is usually conducted in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures (around 80°C to 120°C).

  • Mechanism : The nucleophilic azetidine attacks the electrophilic carbonyl carbon of the benzophenone derivative, leading to the formation of this compound.

Research Findings and Optimization Strategies

Recent studies have highlighted various optimization strategies to enhance yields and reduce by-products during synthesis:

  • Use of Catalysts : Employing transition metal catalysts can improve reaction rates and selectivity in nucleophilic substitution reactions.

  • Temperature Control : Maintaining optimal temperatures during reactions minimizes side reactions that can lead to lower yields.

  • Solvent Selection : The choice of solvent plays a crucial role in solubility and reactivity; polar aprotic solvents are generally preferred for azetidine reactions.

Chemical Reactions Analysis

Types of Reactions: 3-(Azetidinomethyl) benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives with additional functional groups, while reduction can produce alcohols .

Scientific Research Applications

Synthesis of 3-(Azetidinomethyl) Benzophenone

The synthesis of this compound typically involves multi-step organic reactions. For instance, recent studies have demonstrated the successful synthesis of novel benzophenone derivatives fused with azetidinones, which exhibit promising biological activities. The synthetic route often includes the use of chloroacetyl chloride and triethylamine in dioxane as a solvent, followed by purification through column chromatography .

Antimicrobial Properties

Recent research has highlighted the antimicrobial properties of compounds related to this compound. A series of synthesized derivatives were tested against various bacterial and fungal strains using disc diffusion and broth dilution methods. Notably, certain derivatives showed significant inhibition against pathogens such as Staphylococcus aureus and Candida albicans, indicating their potential as new antimicrobial agents .

Anticancer Activity

In addition to antimicrobial effects, some studies suggest that benzophenone derivatives may possess anticancer properties. The structural features of these compounds allow them to interact with cellular targets involved in cancer progression. Molecular docking studies have indicated that these compounds can effectively bind to proteins associated with cancer cell growth, suggesting a pathway for therapeutic development .

Case Study 1: Antimicrobial Efficacy

In a study published in December 2022, researchers synthesized a series of benzophenone fused azetidinones and evaluated their antimicrobial activities against standard drugs like Ketoconazole and Amoxicillin. The lead compounds exhibited promising results, demonstrating their potential as effective antimicrobial agents .

CompoundActivity Against S. aureusActivity Against C. albicans
9aGoodModerate
9eExcellentGood
9gModerateExcellent

Case Study 2: Anticancer Potential

Another significant study focused on the anticancer potential of azetidinone derivatives. The synthesized compounds were subjected to in vitro testing against various cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents, warranting further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 3-(Azetidinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Antitumor and Enzyme Inhibition

  • Morpholino benzophenones (): Show potent cytotoxicity (IC₅₀ ~0.1–1 μM against P388 leukemia) due to tertiary amine interactions with cellular targets.
  • CAI derivatives (): Removal of the benzophenone tail abolished calcium influx inhibition, highlighting the substituent’s role in bioactivity.
  • 3-(Azetidinomethyl) benzophenone: Hypothesized to inhibit enzymes like aromatase cytochrome P-450 (similar to benzophenone’s Ki of 130 μM in ) but with improved affinity due to azetidine’s compact structure.

Phototoxicity and Photophysical Behavior

  • Hydroxybenzophenones (): 3-Hydroxy derivatives exhibit higher phototoxicity than 2- or 4-hydroxy analogs due to radical stabilization.
  • Benzophenone vs. diphenylsulfone (): Benzophenone’s phosphorescence originates from a single T₁ state, while diphenylsulfone lacks delayed luminescence, indicating substituent-dependent excited-state dynamics.

Electrochemical and Metabolic Profiles

  • Reduction Potentials: Benzophenones undergo two one-electron reductions. Electron-donating groups (e.g., azetidinomethyl) may raise reduction potentials compared to electron-withdrawing substituents (e.g., trifluoromethoxy) .
  • Metabolic Stability : Azetidine’s small ring may slow UDPGT-mediated glucuronidation compared to bulkier amines, prolonging half-life (). Prenylated derivatives () face faster excretion due to lipophilicity.

Biological Activity

3-(Azetidinomethyl) benzophenone is a synthetic organic compound characterized by its unique structure, featuring a benzophenone moiety linked to an azetidine ring. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Chemical Structure and Properties

The chemical formula of this compound is C17H17NOC_{17}H_{17}NO, with a molecular weight of approximately 251.33 g/mol. Its structure can be represented as follows:

IUPAC Name 3 azetidin 1 ylmethyl phenyl phenylmethanone\text{IUPAC Name 3 azetidin 1 ylmethyl phenyl phenylmethanone}

The presence of the azetidine ring is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of enzyme activity and alteration of cellular signaling pathways, which are crucial for various biological processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to potential therapeutic effects.
  • Receptor Binding : It can bind to receptors, affecting physiological responses such as cell signaling and transcriptional activity.

Biological Activity and Applications

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : Preliminary research suggests that it may possess anticancer properties by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : There are indications that this compound could have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant inhibition zone, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that the compound effectively reduced cell viability in certain cancer cell lines, indicating its potential as an anticancer drug.
  • Neuroprotection Research : Research involving neuronal cell cultures showed that treatment with this compound resulted in reduced oxidative stress markers, suggesting neuroprotective properties.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure CharacteristicsUnique Features
BenzophenoneParent compound without azetidine ringLacks unique biological activities
4-(Azetidinomethyl) BenzophenoneAzetidine at para positionDifferent reactivity profile
2-Azetidinomethyl-3'-chlorobenzophenoneChlorine substitution on benzene ringEnhanced electrophilicity

Q & A

Q. How can environmental persistence studies of this compound address ecotoxicological risks?

  • Methodological Answer :
  • Aquatic systems : Analyze via LC-MS/MS with isotopically labeled standards (e.g., BP-d10) in water/sediment .
  • Toxicity endpoints : Assess endocrine disruption using in vitro assays (e.g., estrogen receptor binding) and in vivo models (e.g., zebrafish liver/kidney histopathology) .

Data Contradictions and Resolutions

  • KOttBu vs. NaOttBu Reactivity : Computational and experimental data confirm that K+^+ coordination in the benzophenone-KOttBu complex enables PET under visible light, unlike NaOttBu .
  • Benzophenone Carcinogenicity : While IARC classifies it as 2B (possible carcinogen), structural modifications (e.g., azetidinomethyl substitution) may mitigate risks by altering metabolic pathways .

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